molecular formula C4HCl5 B6354806 1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT CAS No. 21400-41-9

1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT

Cat. No.: B6354806
CAS No.: 21400-41-9
M. Wt: 226.3 g/mol
InChI Key: WVFBDVFCOCLEFM-UHFFFAOYSA-N
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Description

This compound is synthesized through halogenation reactions, often involving chlorination of 1,3-butadiene or its intermediates, as inferred from analogous synthesis routes for substituted halogenobuta-1,3-dienes . The 95% purity grade indicates minor impurities, likely residual reactants or byproducts. Stabilization with 0.1% butylated hydroxytoluene (BHT) is critical to inhibit oxidative degradation or polymerization, a common requirement for reactive chlorinated alkenes to enhance shelf life and safety during storage .

Industrial applications include its use as a chemical intermediate in synthesizing sulfur- and nitrogen-substituted dienes, as demonstrated in reactions with thiols and amines to produce novel compounds for materials science or pharmaceuticals . Toxicologically, chlorinated butadienes are associated with bioactivation pathways; for instance, the metabolite 1-(cystein-S-yl)-1,2,3,4,4-pentachloro-1,3-butadiene (CPB) is implicated in renal toxicity via glutathione conjugation and β-lyase-dependent activation .

Properties

IUPAC Name

1,1,2,4,4-pentachlorobuta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl5/c5-2(4(8)9)1-3(6)7/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFBDVFCOCLEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943961
Record name 1,1,2,4,4-Pentachlorobuta-1,3-diene
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Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21400-41-9, 55880-77-8
Record name 1,3-Butadiene, 1,1,2,4,4-pentachloro-
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Record name 1,3-Butadiene, pentachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,4,4-Pentachlorobuta-1,3-diene
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Record name 1,1,2,4,4-pentachlorobuta-1,3-diene
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Preparation Methods

Efficiency and Scalability

The zinc-mediated dechlorination method offers higher selectivity (85–90% conversion) compared to direct chlorination, which struggles with byproduct formation. However, the former requires access to fluorinated precursors, increasing production costs.

Table 1: Synthesis Method Comparison

MethodStarting MaterialYield (%)Purity (%)Key Byproducts
Zinc dechlorinationCFCl₂CFClCFClCF₂Cl7095C₄Cl₃F₅, recovered precursor
Direct chlorination1,3-butadiene4580C₄Cl₆, C₄Cl₄

Stabilization with BHT

Incorporating 0.1% BHT post-synthesis is critical for preventing autoxidation and polymerization. BHT scavenges free radicals, extending the compound’s shelf life under ambient storage conditions.

Industrial Production Considerations

Large-Scale Dechlorination Reactors

Industrial setups utilize ceramic-lined reactors to handle the corrosive nature of zinc chloride byproducts. Automated feed systems regulate the addition rate of chlorofluorobutane to maintain steady reflux and prevent thermal runaway.

Optimization Parameters :

  • Temperature : 80°C (ethanol reflux).

  • Zinc stoichiometry : 2.2 atomic proportions per mole of precursor.

  • Solvent volume : 1:1 (precursor:ethanol) ratio ensures homogeneity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,4,4-Pentachloro-1,3-butadiene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Catalysts such as Lewis acids can be used to facilitate the reactions.

    Solvents: Reactions are typically carried out in organic solvents like dichloromethane or chloroform.

Major Products Formed

The major products formed from the reactions of 1,1,2,4,4-pentachloro-1,3-butadiene depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while addition reactions with thiols can produce thioether derivatives.

Scientific Research Applications

Chemical Properties and Stability

1,1,2,4,4-Pentachloro-1,3-butadiene is a colorless to yellowish liquid that is stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation during storage and use. The presence of five chlorine atoms contributes to its high reactivity and biological activity. Its molecular formula is C4Cl5C_4Cl_5, and it exhibits distinct physical and chemical characteristics compared to less chlorinated compounds.

Agrochemicals

PCB is utilized in the formulation of pesticides and herbicides due to its reactivity and biological activity. Research indicates that it can serve as an effective agent in controlling various pests and weeds. Its mutagenic properties have raised concerns about its safety; however, its efficacy in agricultural applications remains a focal point for ongoing studies.

Organic Synthesis

PCB serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce derivatives that are useful in pharmaceuticals and other chemical products. For instance, studies have shown that derivatives of PCB can act as direct-acting mutagens in biological systems. This property makes it an important compound for researchers studying mutagenesis and carcinogenesis.

Environmental Studies

The environmental persistence of PCB and its metabolites poses potential risks to ecosystems and human health. Research has demonstrated that PCB can form adducts with cellular macromolecules such as DNA and proteins, leading to mutagenic effects. Studies have focused on the metabolic pathways of PCB in biological systems, particularly the formation of glutathione-S-conjugates that may contribute to its toxicity .

Case Study 1: Agrochemical Efficacy

Research conducted on the application of PCB in agricultural settings demonstrated significant effectiveness against specific pest populations while highlighting the need for careful management due to potential environmental impacts.

Case Study 2: Mutagenicity Studies

A series of studies examined the mutagenic effects of PCB derivatives on various cell lines. The results indicated a clear correlation between exposure levels and mutagenic activity, underscoring the importance of understanding PCB's biological interactions.

Mechanism of Action

The mechanism of action of 1,1,2,4,4-pentachloro-1,3-butadiene involves its interaction with nucleophiles and electrophiles. The compound’s multiple chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.

Comparison with Similar Compounds

Table 1: Comparative Properties of Chlorinated and Substituted Butadienes

Compound Structure Key Substituents Stabilization Primary Applications Toxicity Profile
1,1,2,4,4-Pentachloro-1,3-butadiene Cl₂C=CH–CHCl₂ 5 Cl atoms 0.1% BHT Chemical intermediate Nephrotoxic metabolites
2-Nitropentachloro-1,3-butadiene Cl₂C=CH–C(NO₂)Cl₂ 4 Cl + 1 NO₂ Not specified Precursor for S/N-substituted dienes Not reported
1,3-Butadiene CH₂=CH–CH=CH₂ No substituents None Rubber production, adiponitrile Carcinogenic (IARC Class 1)
4-Vinylcyclohexene Cyclohexene + vinyl group Cyclic structure None Byproduct in rubber manufacturing Ovarian toxicity

Key Observations:

Chlorination Impact : The pentachloro derivative exhibits higher molecular weight, reduced volatility, and increased reactivity compared to 1,3-butadiene. Chlorination enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) .

Stabilization Needs : Unlike 1,3-butadiene (stored as a compressed gas), the pentachloro compound requires BHT to prevent degradation, reflecting its instability under ambient conditions .

Toxicity Pathways: While 1,3-butadiene is directly carcinogenic, the pentachloro derivative’s toxicity arises indirectly via bioactivation to nephrotoxic metabolites like CPB .

Industrial and Environmental Considerations

  • 1,3-Butadiene : Dominates in rubber and nylon production (23% of usage in adiponitrile synthesis) . Its gas-phase handling contrasts with the pentachloro compound’s likely liquid/solid state.

Research Findings and Data

Table 2: Physical and Chemical Properties (Inferred and Reported)

Property 1,1,2,4,4-Pentachloro-1,3-butadiene 1,3-Butadiene
Molecular Weight (g/mol) ~265 (estimated) 54.09
State at Room Temperature Liquid/Solid Gas
Boiling Point >150°C (estimated) -4.4°C
Solubility Low in water, soluble in organics 735 mg/L (water at 25°C)
Flammability Likely combustible Highly flammable

Notable Studies:

  • Synthetic Utility: highlights the pentachloro compound’s role in generating novel S- and N,S-substituted dienes, characterized via NMR, IR, and crystallography (e.g., triclinic crystal system for compound 4a) .
  • Catalytic Context: MgO/SiO₂ catalysts optimize 1,3-butadiene production from ethanol (85–95 mol% MgO), indirectly emphasizing the parent compound’s industrial demand .

Biological Activity

1,1,2,4,4-Pentachloro-1,3-butadiene (PCB) is a chlorinated organic compound known for its industrial applications and significant biological activity. This compound is often stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation during storage. The presence of multiple chlorine atoms enhances its reactivity and potential biological effects.

  • Molecular Formula : C4Cl5
  • Appearance : Colorless to yellowish liquid
  • Stabilizer : 0.1% BHT

Biological Activity Overview

Research indicates that PCB exhibits mutagenic properties , posing potential health risks associated with exposure. Its metabolites can form adducts with cellular macromolecules such as DNA and proteins, raising concerns about its environmental persistence and toxicity.

Mutagenicity Studies

A significant body of research has focused on the mutagenic effects of PCB and its derivatives. Notably:

  • Derivatives like 1-(glutathione-S-yl)-1,2,3,4,4-pentachloro-1,3-butadiene are identified as direct-acting mutagens.
  • Exposure to PCB has been linked to mutation induction in specific genes, including the HPRT gene in animal models .

Study 1: Genotoxicity Assessment

A study conducted on B6C3F1 mice and Sprague-Dawley rats demonstrated that exposure to PCB resulted in increased instances of sister chromatid exchanges and micronuclei formation. These findings suggest that PCB can induce genetic damage in vivo .

Study Group Exposure Duration Observed Effects
B6C3F1 Mice90 daysIncreased micronuclei
Sprague-Dawley Rats90 daysElevated sister chromatid exchanges

Study 2: Metabolism and Biomonitoring

Research highlights that PCB is metabolized into DNA-reactive metabolites. Biomonitoring studies have indicated that exhalation of unchanged PCB and the excretion of its metabolites can serve as indicators of exposure levels. Specific biomarkers include:

  • Excretion of butadiene metabolites in urine.
  • Detection of epoxybutene-hemoglobin adducts as a measure of biological exposure .

Toxicological Profile

The toxicological profile of PCB reveals its potential carcinogenicity. It is classified as a probable human carcinogen based on evidence from animal studies showing tumor formation upon prolonged exposure .

Key Toxicological Data

Toxicological Endpoint Observed Effect
CarcinogenicityPositive in rodent studies
MutagenicityInduces mutations in various assays
Environmental PersistenceHigh; poses risks to ecosystems

The biological activity of PCB involves several mechanisms:

  • DNA Adduct Formation : Metabolites interact with DNA, leading to mutagenic changes.
  • Oxidative Stress Induction : The compound may induce oxidative stress through reactive oxygen species (ROS) generation, contributing to cellular damage .

Q & A

Q. What are the critical considerations for handling and storing 1,1,2,4,4-pentachloro-1,3-butadiene to prevent degradation or polymerization?

  • Methodological Answer : Due to its instability and potential for polymerization under heat, light, or contact with initiators, storage must prioritize temperature control (e.g., refrigeration at 4°C), light-sensitive packaging, and inert atmospheres (e.g., nitrogen purge). The presence of 0.1% BHT inhibits oxidative degradation, but researchers must verify stabilizer efficacy via periodic GC/MS analysis of stored samples . Ensure compatibility with storage containers (e.g., glass or fluoropolymer-lined vessels) to avoid leaching or catalytic reactions .

Q. How can researchers confirm the purity and stabilizer concentration (BHT) in commercial batches of this compound?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., 280 nm for BHT) to quantify stabilizer levels, coupled with GC-MS for purity analysis of the main compound. Calibrate using certified reference standards. For batch validation, cross-check results with third-party laboratories to mitigate vendor-specific biases . Note that BHT may co-elute with other additives in GC; employ tandem mass spectrometry (MS/MS) for specificity .

Q. What safety protocols are essential for laboratory experiments involving this chlorinated butadiene?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for chlorinated hydrocarbons: use fume hoods with ≥100 ft/min airflow, wear nitrile gloves, and employ chemical-resistant aprons. Monitor airborne concentrations via real-time PID detectors. In case of spills, absorb with vermiculite or activated carbon, avoiding water to prevent runoff into ecosystems . For fire risks, note that combustion may release HCl gas; use CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How does the semi-volatile nature of 1,1,2,4,4-pentachloro-1,3-butadiene influence its extraction and quantification in environmental matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is optimal for aqueous samples. Pre-condition with methanol and elute with dichloromethane:acetone (9:1). For solid matrices (e.g., sludge), employ accelerated solvent extraction (ASE) at 100°C and 1,500 psi. Quantify via GC-MS in SIM mode (m/z 230, 232, 234 for Cl isotopes). Correct for matrix effects using deuterated internal standards (e.g., d₅-BP3) .

Q. What experimental strategies mitigate BHT interference in reaction mechanisms or analytical workflows?

  • Methodological Answer : BHT can act as a radical scavenger, skewing reaction kinetics. To isolate its effects:
  • Perform control experiments with and without BHT.
  • Use LC-QTOF-MS to track BHT-derived byproducts.
  • For analytical interference, employ post-column derivatization (e.g., BSTFA silylation) to separate BHT from target analytes .

Q. How do conflicting data on the compound’s volatility (e.g., semi-volatile vs. base/neutral fraction discrepancies) impact environmental fate modeling?

  • Methodological Answer : Discrepancies arise from partitioning behavior in multi-phase systems. Use the USEPA’s EPI Suite to model Henry’s Law constants (experimental vs. predicted). Validate with field measure air-water partitioning coefficients (Kaw) via fugacity meters. For sediment studies, apply the Organic Carbon Partitioning Model (OCPM) with adjustments for chlorinated hydrophobicity .

Q. What are the mechanistic implications of stabilizer depletion during long-term stability studies?

  • Methodological Answer : Monitor BHT depletion via accelerated aging tests (40°C, 75% RH). Use Arrhenius modeling to predict shelf life. If BHT degrades, the compound may polymerize; track oligomer formation using SEC-MALS (size-exclusion chromatography with multi-angle light scattering). Supplement with FTIR to detect peroxide formation (absorbance at 880 cm⁻¹) .

Data Contradiction and Validation Strategies

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often stem from purity variations (e.g., residual chlorinated byproducts). Validate batch purity via HRMS and NMR. Cross-reference toxicity assays (e.g., Daphnia magna LC50 vs. Microtox®) with OECD Test Guidelines. Use QSAR models (e.g., ECOSAR) to predict endpoints, adjusting for stabilizer interactions .

Q. What advanced techniques resolve ambiguities in environmental detection limits (e.g., GC-MS vs. LC-MS/MS)?

  • Methodological Answer : GC-MS offers lower detection limits (0.1 µg/L) but struggles with thermal degradation. LC-MS/MS (MRM mode) improves specificity but requires ionization optimization (e.g., APCI for non-polar analytes). Use isotope dilution (¹³C-labeled analogs) for quantification in complex matrices .

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